3-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound characterized by its tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Reagents like di-tert-butyl dicarbonate (Boc2O) and bases such as DMAP or sodium hydroxide are commonly used.
Deprotection: Strong acids like TFA or HCl are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine and carbon dioxide. The deprotected amine can then undergo further functionalization or be used in subsequent synthetic steps.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific Boc protecting group and its application in the synthesis of complex molecules. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)8-13(7-6-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBRAFGPHSCUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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